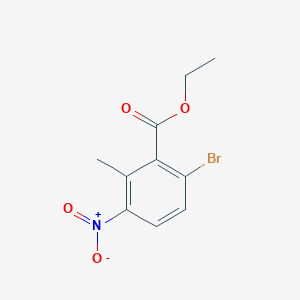
Ethyl 6-bromo-2-methyl-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of benzoic acid, featuring a bromine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 3rd position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-2-methyl-3-nitrobenzoate typically involves a multi-step process:
Bromination: The bromine atom is introduced via electrophilic aromatic substitution, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.
Types of Reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products:
Reduction: Ethyl 6-bromo-2-methyl-3-aminobenzoate.
Substitution: Ethyl 6-substituted-2-methyl-3-nitrobenzoate derivatives.
Oxidation: Ethyl 6-bromo-2-carboxy-3-nitrobenzoate.
Applications De Recherche Scientifique
Ethyl 6-bromo-2-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 6-bromo-2-methyl-3-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine and nitro groups play crucial roles in enhancing the compound’s binding affinity and specificity towards its molecular targets .
Comparaison Avec Des Composés Similaires
Ethyl 4-bromo-3-nitrobenzoate: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Methyl 2-nitrobenzoate: Lacks the bromine and methyl groups, leading to different chemical properties and uses.
Ethyl 3-bromo-5-nitrobenzoate: Another isomer with distinct reactivity due to the position of the substituents.
Uniqueness: Ethyl 6-bromo-2-methyl-3-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H10BrNO4 |
|---|---|
Poids moléculaire |
288.09 g/mol |
Nom IUPAC |
ethyl 6-bromo-2-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H10BrNO4/c1-3-16-10(13)9-6(2)8(12(14)15)5-4-7(9)11/h4-5H,3H2,1-2H3 |
Clé InChI |
UUBOEJYRLHXGOH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1C)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B13137692.png)
![3-Oxazolidinyloxy, 2-[(6R)-9-hydroxy-13,13-dimethyl-9-oxido-4-oxo-6-[[(1-oxohexadecyl)oxy]methyl]-5,8,10-trioxa-13-azonia-9-phosphatetradec-1-yl]-4,4-dimethyl-2-tridecyl-, inner salt](/img/structure/B13137699.png)
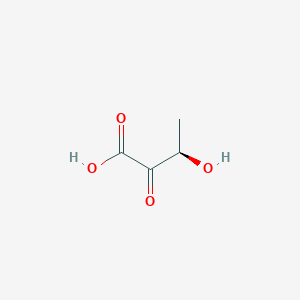


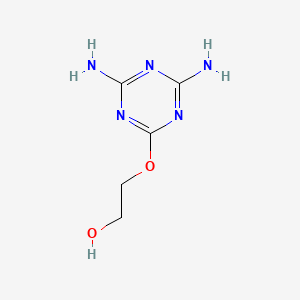
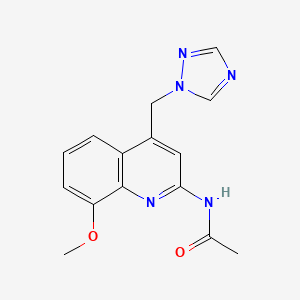
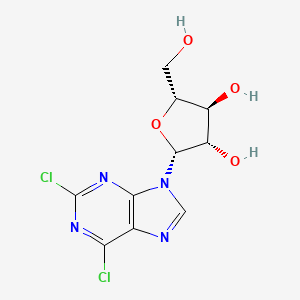
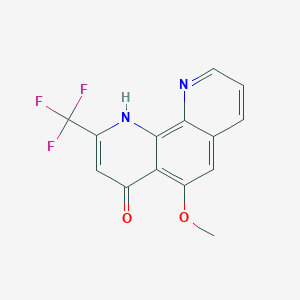
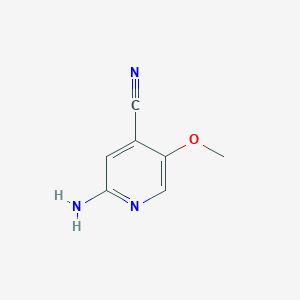

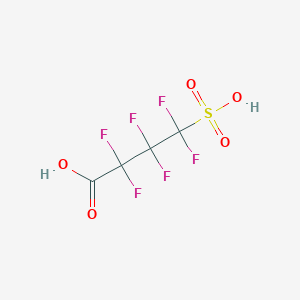
![4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
